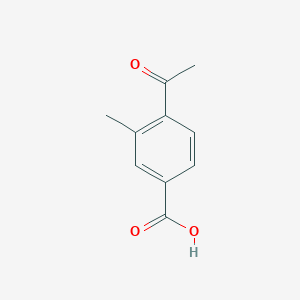
4-Acetyl-3-methylbenzoic acid
描述
4-Acetyl-3-methylbenzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the fourth position and a methyl group at the third position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-acetyl-3-methylbenzoic acid involves the oxidation of 4-methyl acetophenone. The process typically includes the following steps :
Oxidation: Add 4-methyl acetophenone, water, and anhydrous zinc chloride to a reaction pot. Stir uniformly and slowly heat to 35-45°C. Divide potassium permanganate into five parts and add one part every 15-20 minutes, maintaining the reaction temperature at 48-55°C. After adding all parts, maintain the reaction temperature at 40-45°C for 1.5 hours. Cool to 17-22°C, centrifuge, and bake to obtain the crude product.
Purification: Mix the crude product with anhydrous acetic acid, heat and reflux for 0.5-1.5 hours, perform hot filtration, centrifuge, and bake to obtain purified this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations to reduce costs and improve yield. The process involves batch oxidation and efficient solvent use to minimize waste and environmental impact .
化学反应分析
Types of Reactions: 4-Acetyl-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Bromine in the presence of iron (III) bromide for bromination; concentrated sulfuric acid and nitric acid for nitration.
Major Products:
Oxidation: 4-carboxy-3-methylbenzoic acid.
Reduction: 4-(hydroxyethyl)-3-methylbenzoic acid.
Substitution: 4-bromo-3-methylbenzoic acid, 4-nitro-3-methylbenzoic acid.
科学研究应用
4-Acetyl-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-acetyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in acylation reactions, modifying proteins or other biomolecules. The methyl group may influence the compound’s hydrophobicity and interaction with lipid membranes .
相似化合物的比较
4-Acetylbenzoic acid: Lacks the methyl group at the third position.
3-Methylbenzoic acid: Lacks the acetyl group at the fourth position.
4-Methylacetophenone: Lacks the carboxylic acid group.
Uniqueness: 4-Acetyl-3-methylbenzoic acid is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .
属性
IUPAC Name |
4-acetyl-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-8(10(12)13)3-4-9(6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFZUILURZTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
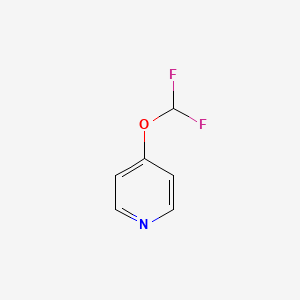
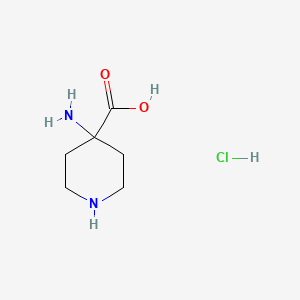
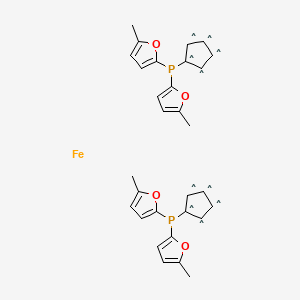
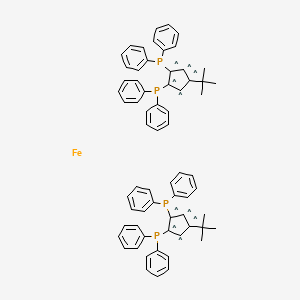
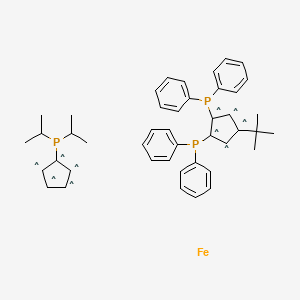
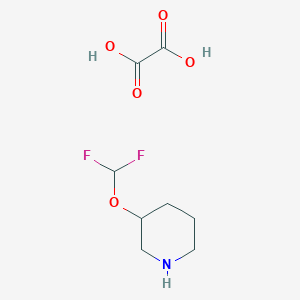
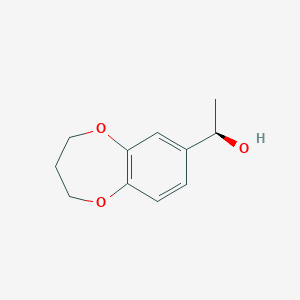
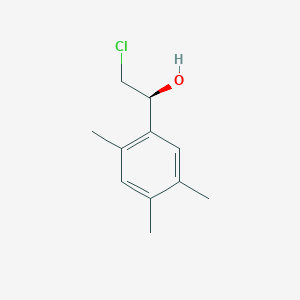
![(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B6319555.png)
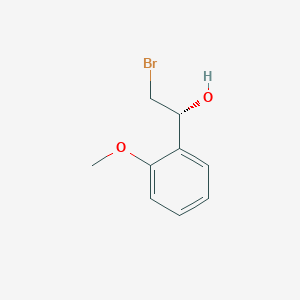
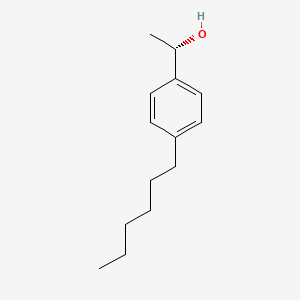
![4-[(4-chlorophenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6319564.png)
![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)
